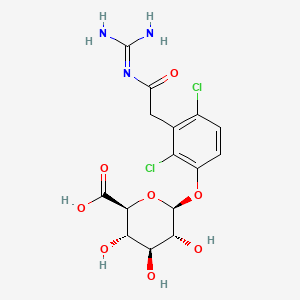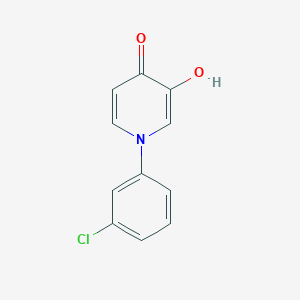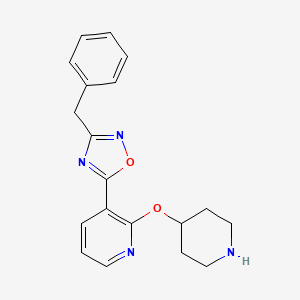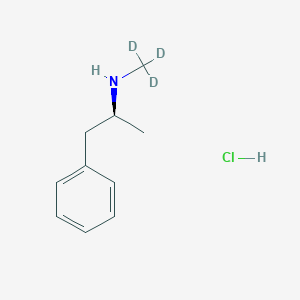
3-HydroxyGuanfacineO-beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-HydroxyGuanfacineO-beta-D-Glucuronide is a metabolite of guanfacine, a selective alpha-2A adrenergic receptor agonist. Guanfacine is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-HydroxyGuanfacineO-beta-D-Glucuronide typically involves the glucuronidation of guanfacine. This process can be achieved using UDP-glucuronic acid as a glucuronide donor in the presence of specific enzymes such as glycosyltransferases . The reaction conditions often include a pH of around 7.5 and a temperature of 35°C to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using engineered microbial strains. These strains are designed to express the necessary enzymes for glucuronidation, allowing for efficient and scalable production of the compound .
化学反应分析
Types of Reactions
3-HydroxyGuanfacineO-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The phenolic structure can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic structure can yield quinones, while reduction can produce hydroquinones .
科学研究应用
3-HydroxyGuanfacineO-beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Explored for its potential therapeutic effects and its role as a metabolite of guanfacine in pharmacokinetic studies.
Industry: Utilized in the development of biocatalytic processes for the production of glucuronides
作用机制
The mechanism of action of 3-HydroxyGuanfacineO-beta-D-Glucuronide involves its interaction with alpha-2A adrenergic receptors. As a metabolite of guanfacine, it modulates the activity of these receptors, leading to reduced sympathetic nervous system activity. This results in decreased heart rate and blood pressure, as well as improved cognitive function in ADHD patients .
相似化合物的比较
Similar Compounds
Glycyrrhetic Acid 3-O-mono-beta-D-glucuronide: A compound with similar glucuronidation but derived from glycyrrhizin, known for its sweetening properties and biological activities.
2-Nitrophenyl beta-D-galactopyranoside: Another glucuronide used in enzymatic studies, particularly for detecting beta-galactosidase activity.
Uniqueness
3-HydroxyGuanfacineO-beta-D-Glucuronide is unique due to its specific role as a metabolite of guanfacine, a drug used in ADHD and hypertension treatment. Its selective interaction with alpha-2A adrenergic receptors distinguishes it from other glucuronides .
属性
分子式 |
C15H17Cl2N3O8 |
|---|---|
分子量 |
438.2 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[2,4-dichloro-3-[2-(diaminomethylideneamino)-2-oxoethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H17Cl2N3O8/c16-5-1-2-6(8(17)4(5)3-7(21)20-15(18)19)27-14-11(24)9(22)10(23)12(28-14)13(25)26/h1-2,9-12,14,22-24H,3H2,(H,25,26)(H4,18,19,20,21)/t9-,10-,11+,12-,14+/m0/s1 |
InChI 键 |
QGPJARVHDMOHKC-BYNIDDHOSA-N |
手性 SMILES |
C1=CC(=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl)CC(=O)N=C(N)N)Cl |
规范 SMILES |
C1=CC(=C(C(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl)CC(=O)N=C(N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)


![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)



![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
